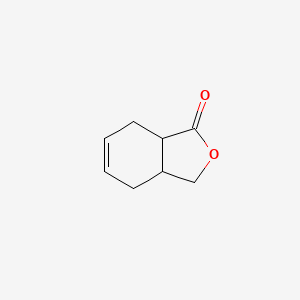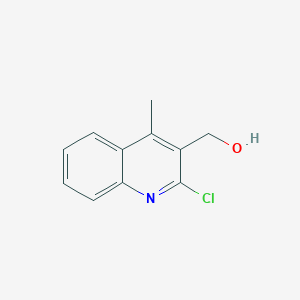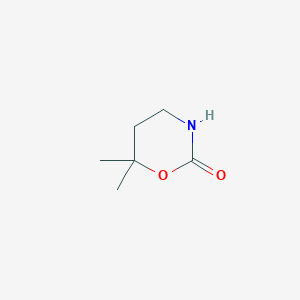
6,6-Dimethyl-1,3-oxazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazinanone family, known for their significant biological and chemical properties. The presence of the dimethyl groups at the 6-position enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6,6-Dimethyl-1,3-oxazinan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, forming six-membered cyclic carbonates . Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically employs high-yielding synthetic routes that are both cost-effective and environmentally friendly. The use of dimethyl carbonate as a reagent and solvent in the presence of a nucleophile and a catalyst or base is a notable method due to its low toxicity and high selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazinanones, amines, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It serves as a precursor for pharmaceutical agents, including anti-HIV drugs and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, cosmetics, and pesticides.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the nitrogen and oxygen atoms in the ring, which can participate in various chemical reactions. These interactions can lead to the formation of stable complexes with biological molecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Oxazinan-2-one: Lacks the dimethyl groups at the 6-position, resulting in different reactivity and stability.
4,6-Disubstituted-1,3-oxazinan-2-one: Features additional substituents at the 4 and 6 positions, which can alter its chemical properties.
Uniqueness: 6,6-Dimethyl-1,3-oxazinan-2-one is unique due to the presence of the dimethyl groups at the 6-position, which enhances its stability and reactivity compared to other oxazinanones. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
6,6-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
OIHVPJNMIRGQSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNC(=O)O1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
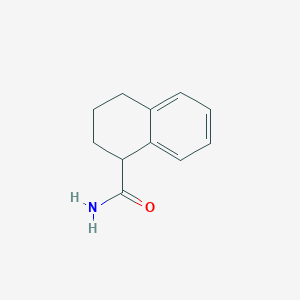
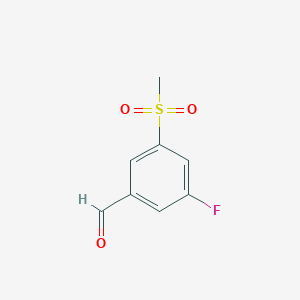
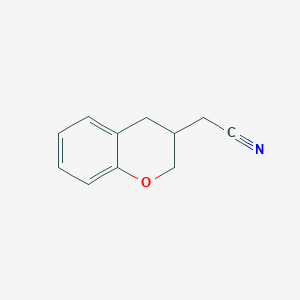
![2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine](/img/structure/B8746779.png)
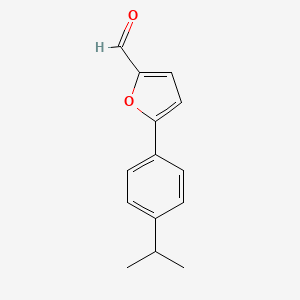
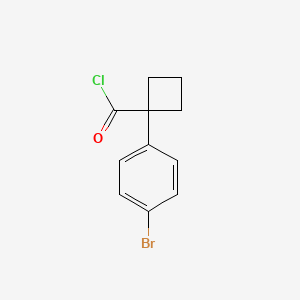
![5,7-Dichloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B8746807.png)
![2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B8746809.png)
![4-{3-[3,4-Bis(hydroxymethyl)phenyl]propyl}-2-ethylphenol](/img/structure/B8746815.png)
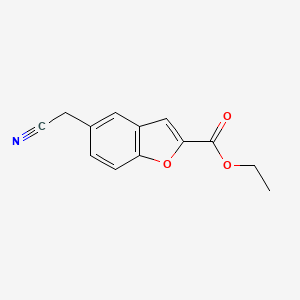
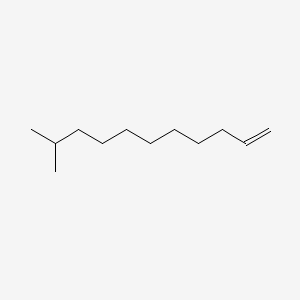
![1-[3-(4-nitro-phenoxy)-propyl]-1H-[1,2,3]triazole](/img/structure/B8746852.png)
